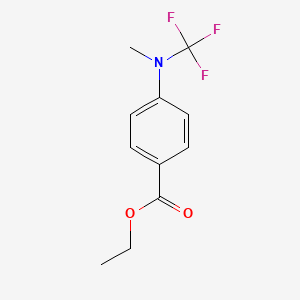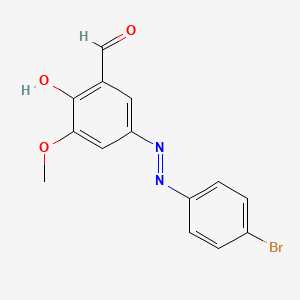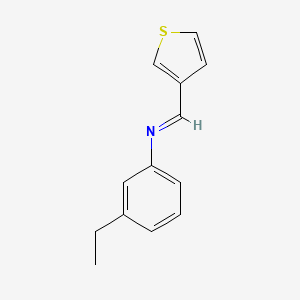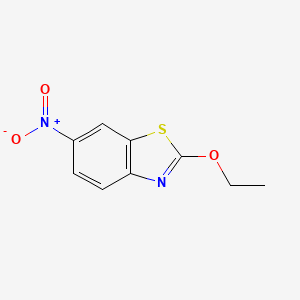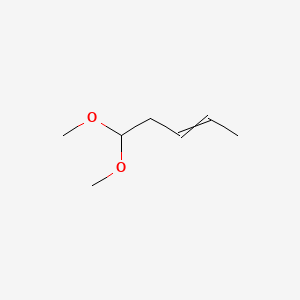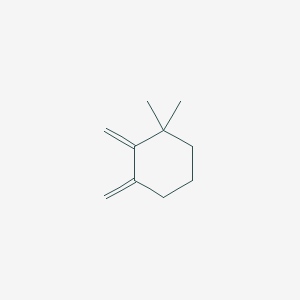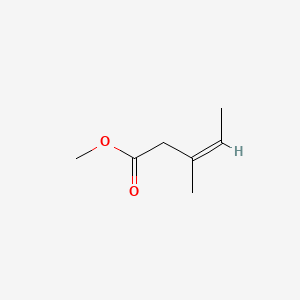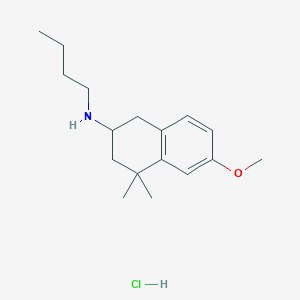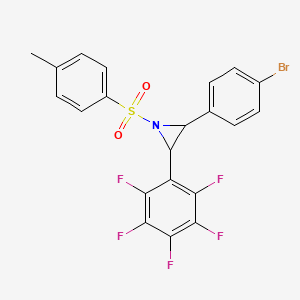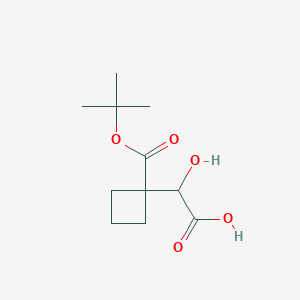
2-(1-(Tert-butoxycarbonyl)cyclobutyl)-2-hydroxyacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-(Tert-butoxycarbonyl)cyclobutyl)-2-hydroxyacetic acid is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a cyclobutyl ring substituted with a tert-butoxycarbonyl group and a hydroxyacetic acid moiety, making it a versatile molecule for synthetic and analytical purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(Tert-butoxycarbonyl)cyclobutyl)-2-hydroxyacetic acid typically involves the protection of the amine group using the tert-butoxycarbonyl (BOC) group. This can be achieved under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction can also be carried out in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base . The cyclobutyl ring is then introduced through various cyclization reactions, and the hydroxyacetic acid moiety is added through esterification or other suitable reactions.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-(Tert-butoxycarbonyl)cyclobutyl)-2-hydroxyacetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve nucleophiles such as amines or alcohols in the presence of catalysts or under acidic/basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Applications De Recherche Scientifique
2-(1-(Tert-butoxycarbonyl)cyclobutyl)-2-hydroxyacetic acid has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or intermediate in metabolic studies.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2-(1-(Tert-butoxycarbonyl)cyclobutyl)-2-hydroxyacetic acid exerts its effects involves interactions with various molecular targets and pathways. The hydroxyacetic acid moiety may participate in hydrogen bonding and other interactions with biological molecules, while the cyclobutyl ring and tert-butoxycarbonyl group contribute to the compound’s stability and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid: Similar structure but with an amino group instead of a hydroxy group.
Cyclobutyl derivatives: Various cyclobutyl-containing compounds with different functional groups.
Uniqueness
2-(1-(Tert-butoxycarbonyl)cyclobutyl)-2-hydroxyacetic acid is unique due to its combination of a cyclobutyl ring, tert-butoxycarbonyl group, and hydroxyacetic acid moiety. This unique structure imparts specific chemical and physical properties that make it valuable for diverse applications in research and industry.
Propriétés
Formule moléculaire |
C11H18O5 |
|---|---|
Poids moléculaire |
230.26 g/mol |
Nom IUPAC |
2-hydroxy-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]cyclobutyl]acetic acid |
InChI |
InChI=1S/C11H18O5/c1-10(2,3)16-9(15)11(5-4-6-11)7(12)8(13)14/h7,12H,4-6H2,1-3H3,(H,13,14) |
Clé InChI |
JYLRRMYRZSRUKQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C1(CCC1)C(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


